molecular formula C13H15N3O B8620463 4-(Methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine CAS No. 116389-17-4

4-(Methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine

Cat. No.: B8620463
CAS No.: 116389-17-4
M. Wt: 229.28 g/mol
InChI Key: OIYAXKCSSSMHHP-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

116389-17-4

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C13H15N3O/c1-10-8-12(9-17-2)16-13(14-10)15-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,16)

InChI Key

OIYAXKCSSSMHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7.5 g of phenylguanidine hydrogen carbonate and 7.4 g of methoxyacetylacetone is heated at 100° C. for four hours with stirring, the evolution of carbon dioxide which occurs subsiding as the reaction progresses. After the brown emulsion has been cooled to room temperature, 60 ml of diethyl ether are added and the whole is then washed three times with 20 ml of water each time, dried over sodium sulphate and filtered, and the solvent is evaporated. The 10.5 g of oily residue are dissolved in 140 ml of diethyl ether, and then 4.4 g of 65% nitric acid are added thereto with stirring. The suspension of the resulting nitrate salt is stirred for a further 20 minutes and is then filtered and washed with 100 ml of diethyl ether. 6 g of 30% sodium hydroxide solutions are added with stirring to a mixture consisting of 11 g of the nitrate sale, 80 ml of diethyl ether and 60 ml of water, the organic phase is separated off, washed twice with 40 ml of water each time, dried over sodium sulfate and filtered, and the solvent is evaporated. The 8.7 g of light-brown oily residue are crystallised with 100 ml of petroleum ether (b.p. 50°-70° C.), filtered and dried. The 8 g of pale, beige-coloured crystalline powder melt at 59°-60° C.; yield: 92% of the theoretical yield, relative to phenylguanidine hydrogen carbonate.
Quantity
7.5 g
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reactant
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7.4 g
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reactant
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0 (± 1) mol
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60 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 4.5 g of phenylguanidine nitrate, 3.3 g of methoxyacetylacetone and 12 g of anhydrous sodium carbonate was heated with stirring and allowed to react at 150° C. for 2 hours. After cooling to room temperature, water was added to the reaction mixture, which was then extracted with 150 ml of toluene. The toluene layer was washed with water, dried over Glauber's salt and concentrated by evaporation under reduced pressure. The residue was purified by silica gel column chromatography to obtain 3.5 g (yield: 68%) of 2-anilino-4-methoxymethyl-6-methylpyrimidine.
Quantity
4.5 g
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reactant
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3.3 g
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reactant
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12 g
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reactant
Reaction Step One
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